molecular formula C10H13NO B1591952 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol CAS No. 36133-00-3

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol

Cat. No. B1591952
CAS RN: 36133-00-3
M. Wt: 163.22 g/mol
InChI Key: MHMRQHMKGYLQKH-UHFFFAOYSA-N
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Description

“2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of benzazepine, a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest in recent years due to their biological importance . The synthesis methods and biological properties of 1-, 2-, and 3-benzazepines with a hydrogenated heterocyclic ring have been summarized and analyzed in the literature . The synthesis of these compounds generally involves cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular structure of “2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” can be represented by the InChI code: 1S/C10H13NO.BrH/c12-10-2-1-8-3-5-11-6-4-9 (8)7-10;/h1-2,7,11-12H,3-6H2;1H . This indicates that the compound consists of a benzazepine ring with a hydroxyl group attached to the 7th carbon .


Physical And Chemical Properties Analysis

The compound “2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” is a powder at room temperature . It has a molecular weight of 244.13 . The compound has a melting point range of 250-254 degrees Celsius .

Scientific Research Applications

Potential Antiparasitic Activity

Tetrahydro-1-benzazepines, including derivatives of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, have shown potential as antiparasitic drugs. They are being explored for the treatment of Chagas disease and leishmaniasis, significant tropical diseases caused by Trypanosoma cruzi and Leishmania chagasi parasites, respectively. The research emphasizes the significance of crystallographic features in these compounds and their biological properties (Macías et al., 2016).

Role in Synthesis and Crystallography

The compound 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, closely related to 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, has been synthesized and studied for its crystallographic properties. This work contributes to understanding the structural aspects of such compounds, which is crucial in the design and development of pharmaceuticals (Macías et al., 2011).

NR2B-Selective NMDA Receptor Antagonists

Research on 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, a class derived from 2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, has led to the development of NR2B-selective NMDA receptor antagonists. These are explored for their potential in neuroprotective and neuropathic pain treatment, highlighting the therapeutic applications of benzazepines in neurology (Tewes et al., 2010).

Stereochemistry in Chemical Synthesis

The stereochemistry of novel 2-alkenyl-tetrahydro-1-benzazepines, including 2,3,4,5-tetrahydro-1H-1-benzazepin-4-ols, has been studied extensively. This research is fundamental in understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Quintero et al., 2012).

Receptor Affinities in Neuropharmacology

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol derivatives have been analyzed for their affinity to dopamine D1 receptors, contributing to the development of neuropharmacological agents. Such studies are crucial in designing drugs targeting specific neural pathways (Berger et al., 1989).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the biological importance of benzazepine derivatives, future research could focus on exploring the biological activities of “2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol” and its derivatives. This could lead to the development of new therapeutic agents .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11-12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMRQHMKGYLQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605567
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36133-00-3
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36133-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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